molecular formula C11H14FNO4S B1387668 2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218050-31-7

2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1387668
CAS No.: 1218050-31-7
M. Wt: 275.3 g/mol
InChI Key: LDEBGWUIAXCNDZ-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and an amino acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate:

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, using reagents such as methylsulfonyl chloride.

    Coupling with the Amino Acid: The final step involves coupling the fluorophenyl-methylsulfonyl intermediate with an amino acid, typically through peptide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atom and methylsulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-[(3-Bromophenyl)(methylsulfonyl)amino]butanoic acid: Contains a bromine atom instead of fluorine.

    2-[(3-Iodophenyl)(methylsulfonyl)amino]butanoic acid: Features an iodine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-10(11(14)15)13(18(2,16)17)9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEBGWUIAXCNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC(=CC=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
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